Cas no 1640971-51-2 (Tofacitinib metabolite-1)

Tofacitinib metabolite-1 structure
商品名:Tofacitinib metabolite-1
Tofacitinib metabolite-1 化学的及び物理的性質
名前と識別子
-
- Tofacitinib metabolite-1
- 3-(4-Methyl-3-(methyl(6-oxo-6,7-dihydro-5H-pyrrolo(2,3-d)pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile
- 1269823-96-2
- UNII-X9750OU426
- CS-0128276
- 1-Piperidinepropanenitrile, 3-[(6,7-dihydro-6-oxo-5H-pyrrolo[2,3-d]pyrimidin-4-yl)methylamino]-4-methyl-beta-oxo-
- Q27293717
- F82698
- SCHEMBL9918625
- 3-((3R,4R)-4-methyl-3-(methyl(6-oxo-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile
- Tofacitinib metabolite M9
- 3-((3R,4R)-4-Methyl-3-(methyl(6-oxo-6,7- dihydro-5H-pyrrolo(2,3-d)pyrimidin-4-yl)amino)piperidin-1-yl)-3- oxopropanenitrile
- 1640971-51-2
- AKOS040755953
- 3-(4-METHYL-3-(METHYL(6-OXO-6,7-DIHYDRO-5H-PYRROLO(2,3-D)PYRIMIDIN-4-YL)AMINO)PIPERIDIN-1-YL)-3-OXOPROPANENITRILE, (3R,4R)-
- 1-Piperidinepropanenitrile, 3-((6,7-dihydro-6-oxo-5H-pyrrolo(2,3-d)pyrimidin-4-yl)methylamino)-4-methyl-beta-oxo-
- (3R,4R)-3-(4-methyl-3-(methyl(6-oxo-6,7-dihydro-5H-pyrrolo(2,3-D)pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile
- MS-24922
- X9750OU426
- 3-[(3R,4R)-4-methyl-3-[methyl-(6-oxo-5,7-dihydropyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-3-oxopropanenitrile
- 1-PIPERIDINEPROPANENITRILE, 3-((6,7-DIHYDRO-6-OXO-5H-PYRROLO(2,3-D)PYRIMIDIN-4-YL)METHYLAMINO)-4-METHYL-.BETA.-OXO-
- HY-136336
-
- インチ: InChI=1S/C16H20N6O2/c1-10-4-6-22(14(24)3-5-17)8-12(10)21(2)16-11-7-13(23)20-15(11)18-9-19-16/h9-10,12H,3-4,6-8H2,1-2H3,(H,18,19,20,23)/t10-,12+/m1/s1
- InChIKey: FIQMDRYZOUHVEZ-PWSUYJOCSA-N
- ほほえんだ: CC1CCN(CC1N(C)C2=NC=NC3=C2CC(=O)N3)C(=O)CC#N
計算された属性
- せいみつぶんしりょう: 328.16477390g/mol
- どういたいしつりょう: 328.16477390g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 24
- 回転可能化学結合数: 3
- 複雑さ: 558
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 102Ų
- 疎水性パラメータ計算基準値(XlogP): 0.2
Tofacitinib metabolite-1 セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:Store at recommended temperature
Tofacitinib metabolite-1 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
ChemScence | CS-0128276-5mg |
Tofacitinib metabolite-1 |
1640971-51-2 | 99.01% | 5mg |
$480.0 | 2021-09-02 | |
MedChemExpress | HY-136336-5mg |
Tofacitinib metabolite-1 |
1640971-51-2 | 99.59% | 5mg |
¥4800 | 2024-04-19 | |
MedChemExpress | HY-136336-10mM*1 mL in DMSO |
Tofacitinib metabolite-1 |
1640971-51-2 | 99.59% | 10mM*1 mL in DMSO |
¥5280 | 2024-04-19 | |
MedChemExpress | HY-136336-10mg |
Tofacitinib metabolite-1 |
1640971-51-2 | 99.59% | 10mg |
¥7440 | 2024-04-19 | |
Ambeed | A1365595-5mg |
3-((3R,4R)-4-Methyl-3-(methyl(6-oxo-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile |
1640971-51-2 | 99% | 5mg |
$152.0 | 2025-03-03 | |
Aaron | AR01V7TU-25mg |
Tofacitinib metabolite-1 |
1640971-51-2 | 99% | 25mg |
$438.00 | 2025-02-12 | |
Ambeed | A1365595-50mg |
3-((3R,4R)-4-Methyl-3-(methyl(6-oxo-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile |
1640971-51-2 | 99% | 50mg |
$924.0 | 2025-03-03 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T938209-5mg |
Tofacitinib metabolite-1 |
1640971-51-2 | ≥99% | 5mg |
¥4,320.00 | 2022-08-31 | |
1PlusChem | 1P01V7LI-5mg |
Tofacitinib metabolite-1 |
1640971-51-2 | 99% | 5mg |
$586.00 | 2024-06-19 | |
Ambeed | A1365595-10mg |
3-((3R,4R)-4-Methyl-3-(methyl(6-oxo-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile |
1640971-51-2 | 99% | 10mg |
$257.0 | 2025-03-03 |
Tofacitinib metabolite-1 関連文献
-
1. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
-
Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
-
Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
-
Mei Zhou RSC Adv., 2016,6, 113322-113326
-
Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
1640971-51-2 (Tofacitinib metabolite-1) 関連製品
- 1917321-26-6(Crovalimab)
- 1806846-80-9(Methyl 3-cyano-5-(difluoromethyl)-2-methylpyridine-4-acetate)
- 510759-00-9((1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)(3-methylbutyl)amine)
- 58534-03-5(Thiazole, 2-bromo-5-(methylsulfonyl)-)
- 2104880-56-8(2-amino-1-(1-chlorocyclopropyl)ethan-1-ol)
- 2869955-57-5(3-(Benzyloxy)-4-fluoro-5-methylpicolinic acid)
- 1426142-82-6(3-Iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidine)
- 1431729-02-0(2-(6-Methoxy-pyridazin-3-yl)-5-methyl-2H-[1,2,3]triazole-4-carboxylic acid)
- 2034472-16-5(3-chloro-4-{1-(1H-1,2,4-triazole-5-carbonyl)piperidin-4-yloxy}pyridine)
- 23754-53-2(3-(2-Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1640971-51-2)Tofacitinib metabolite-1

清らかである:99%/99%/99%/99%/99%
はかる:5mg/10mg/25mg/50mg/100mg
価格 ($):324.0/518.0/623.0/748.0/1246.0